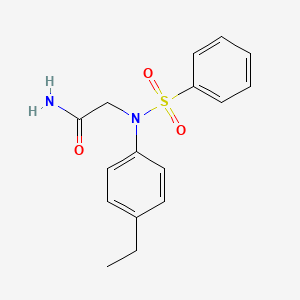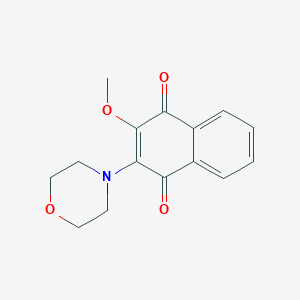
2-(1,3-benzodioxol-5-yl)-4-(1-pyrrolidinylcarbonyl)quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1,3-benzodioxol-5-yl)-4-(1-pyrrolidinylcarbonyl)quinoline is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound is commonly referred to as BPQ, and it has been found to have interesting properties that make it useful in various research fields. In
Mécanisme D'action
BPQ exerts its effects through the inhibition of specific proteins that are essential for the growth and survival of cancer cells. Specifically, BPQ has been found to inhibit the activity of protein kinase CK2, which is a key regulator of cell growth and survival. By inhibiting CK2, BPQ can prevent the growth of cancer cells and induce cell death.
Biochemical and Physiological Effects:
BPQ has been found to have various biochemical and physiological effects. In addition to its effects on cancer cells, BPQ has also been found to have anti-inflammatory and antioxidant properties. These properties make BPQ potentially useful in the treatment of various diseases such as arthritis and cardiovascular disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of BPQ in lab experiments is its specificity. BPQ targets specific proteins and pathways, which allows for more precise and targeted research. Additionally, BPQ is relatively easy to synthesize and purify, which makes it more accessible for researchers. However, one limitation of BPQ is its potential toxicity. While BPQ has been found to be relatively safe in animal studies, more research is needed to determine its safety in humans.
Orientations Futures
There are several potential future directions for research on BPQ. One area of interest is in the development of BPQ derivatives that may have improved efficacy and safety profiles. Additionally, further research is needed to determine the optimal dosing and administration of BPQ for various diseases. Finally, more research is needed to explore the potential applications of BPQ in other areas of research such as infectious diseases and autoimmune disorders.
In conclusion, BPQ is a chemical compound that has gained attention in the scientific community due to its potential applications in research. Its specificity, ease of synthesis and purification, and potential applications in cancer and neurodegenerative diseases make it a promising compound for future research. However, more research is needed to determine its safety and efficacy in humans and to explore its potential applications in other areas of research.
Méthodes De Synthèse
The synthesis of BPQ involves the reaction between 2-(1,3-benzodioxol-5-yl)-4-chloroquinoline and pyrrolidine-1-carbonyl chloride. This reaction results in the formation of BPQ, which can be purified through various methods such as column chromatography.
Applications De Recherche Scientifique
BPQ has been found to have various applications in scientific research. One of the most significant applications of BPQ is in the field of cancer research. BPQ has been shown to inhibit the growth of cancer cells by targeting specific proteins that are essential for tumor growth. Additionally, BPQ has also been found to have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propriétés
IUPAC Name |
[2-(1,3-benzodioxol-5-yl)quinolin-4-yl]-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O3/c24-21(23-9-3-4-10-23)16-12-18(22-17-6-2-1-5-15(16)17)14-7-8-19-20(11-14)26-13-25-19/h1-2,5-8,11-12H,3-4,9-10,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYIZLANPZZEVMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC(=NC3=CC=CC=C32)C4=CC5=C(C=C4)OCO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![{[5-(4-bromophenyl)-4-(2-methyl-2-propen-1-yl)-4H-1,2,4-triazol-3-yl]thio}acetic acid](/img/structure/B5732723.png)
![N-[3-(aminocarbonyl)-5,6-dihydro-4H-cyclopenta[b]thien-2-yl]-N'-(2-methoxyethyl)ethanediamide](/img/structure/B5732735.png)


![2-[(3-chlorobenzyl)thio]-N-(4-chlorophenyl)acetamide](/img/structure/B5732760.png)

![N-({[3-(isobutyrylamino)phenyl]amino}carbonothioyl)-2-furamide](/img/structure/B5732781.png)


![2-chloro-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl N-[(4-methylphenyl)sulfonyl]-beta-alaninate](/img/structure/B5732816.png)

![5-{[ethyl(3-methylphenyl)amino]sulfonyl}-2-hydroxybenzoic acid](/img/structure/B5732827.png)

